molecular formula C6H7N5 B1427084 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 1194799-19-3

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Cat. No.: B1427084
CAS No.: 1194799-19-3
M. Wt: 149.15 g/mol
InChI Key: ZOWILPJYHWRBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, which precisely describes the structural features and substitution pattern. The molecular formula C₆H₇N₅ indicates a relatively compact heterocyclic structure with a high nitrogen content, characteristic of purine-like compounds. The molecular weight of 149.15 daltons reflects the presence of multiple nitrogen atoms within the bicyclic framework.

The compound is registered under Chemical Abstracts Service number 1194799-19-3, providing a unique identifier for this specific isomer. The Simplified Molecular Input Line Entry System representation CN1N=CC2=C1N=C(N)N=C2 or the alternative format Cn1c2c(cnc(n2)N)cn1 describes the connectivity pattern, with the methyl group attached to nitrogen-1 and the amino group positioned at carbon-6 of the pyrazolopyrimidine core. The International Chemical Identifier string InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10) provides a standardized representation of the molecular structure and connectivity.

The molecular architecture features a bicyclic heterocyclic system where the pyrazole ring is fused to the pyrimidine ring at positions 3 and 4, creating a planar aromatic system. The nitrogen atoms within the structure contribute to the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers, properties that are significant for biological activity and synthetic applications.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional conformation of this compound is characterized by a planar bicyclic aromatic system typical of fused heterocyclic compounds. The pyrazolopyrimidine core maintains planarity due to the aromatic nature of both constituent rings, with the methyl substituent at nitrogen-1 and the amino group at carbon-6 positioned to minimize steric interactions.

Computational modeling studies suggest that the compound adopts a stable conformation where the methyl group extends away from the bicyclic plane, reducing potential steric clashes with adjacent atoms. The amino group at position 6 is positioned within the plane of the heterocyclic system, allowing for optimal conjugation with the π-electron system of the aromatic rings. This planar arrangement facilitates potential π-π stacking interactions with other aromatic systems and enhances the compound's ability to intercalate with biological macromolecules.

The bond lengths and angles within the structure are consistent with typical aromatic heterocyclic compounds, with carbon-nitrogen bonds in the rings exhibiting partial double bond character due to resonance effects. The nitrogen atoms within the rings show sp² hybridization, contributing to the planar geometry of the molecule. The exocyclic amino group at position 6 exhibits typical primary amine characteristics, with the potential for rotation around the carbon-nitrogen bond, although this rotation may be restricted by partial double bond character resulting from conjugation with the aromatic system.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on several analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the methyl group attached to nitrogen-1, the aromatic protons of the bicyclic system, and the amino group protons.

The methyl group protons appear as a singlet in the aliphatic region, typically around 3-4 parts per million, while the aromatic protons of the pyrazolopyrimidine core appear in the aromatic region between 7-9 parts per million. The amino group protons are often observed as a broad signal that may exchange with deuterium oxide, confirming their identity as exchangeable protons. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with distinct signals for the aromatic carbons of the bicyclic system and the methyl carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The amino group typically exhibits stretching vibrations in the region of 3300-3500 wavenumbers, appearing as two bands corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, providing information about the aromatic character of the bicyclic system.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 149, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of the methyl group or amino group, providing diagnostic information for structural confirmation.

Tautomeric and Isomeric Considerations

The structural analysis of this compound must consider the existence of related isomeric compounds and potential tautomeric forms. A closely related positional isomer is 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which differs in the position of the amino group substitution. This 4-amino isomer has the Chemical Abstracts Service number 5334-99-6 and shares the same molecular formula C₆H₇N₅ but exhibits different chemical and biological properties due to the altered substitution pattern.

The comparison between these isomers highlights the importance of precise structural characterization, as the position of the amino group significantly affects the compound's reactivity and biological activity. The 6-amino compound exhibits different hydrogen bonding patterns and electronic properties compared to its 4-amino counterpart, leading to distinct pharmacological profiles and synthetic utility.

Tautomeric considerations for this compound involve potential equilibria between different structural forms. The presence of multiple nitrogen atoms within the bicyclic system creates opportunities for proton migration, particularly under different pH conditions. However, the methyl group at nitrogen-1 restricts some tautomeric possibilities by preventing proton migration at this position.

The amino group at position 6 may participate in intramolecular hydrogen bonding with adjacent nitrogen atoms in the pyrimidine ring, potentially stabilizing certain conformations and affecting the compound's overall stability and reactivity. These tautomeric and conformational considerations are important for understanding the compound's behavior in biological systems and during chemical transformations.

The relationship to other pyrazolopyrimidine derivatives extends to compounds with different substitution patterns and ring fusion modes. The pyrazolo[3,4-d]pyrimidine system is one of several possible fusion patterns for pyrazole and pyrimidine rings, and understanding these structural relationships provides insight into structure-activity relationships within this important class of heterocyclic compounds.

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWILPJYHWRBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Pyrazolo[3,4-d]pyrimidine Derivatives

One of the earliest approaches involves constructing the core heterocyclic system followed by selective amination at the 6-position:

  • Step 1: Synthesis of pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors such as hydrazines with β-dicarbonyl compounds or related intermediates.
  • Step 2: Chlorination of the heterocycle at the 6-position using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to introduce a reactive chloro group.
  • Step 3: Nucleophilic substitution with methylamine or methylating agents to introduce the methyl group at the nitrogen atom, followed by amination at the 6-position.

Research Data:

Step Reagents Conditions Yield (%) Notes
Chlorination POCl₃ Reflux, 4-6 hours 75–85 Selective chlorination at C-6
Amination Methylamine Reflux, 2–4 hours 65–78 Nucleophilic substitution at chloro group

Direct Cyclization from 4-Amino-5-cyano-6-aryl-2-mercapto-pyrimidines

This route involves synthesizing the heterocyclic core via cyclization of suitably substituted precursors:

  • Step 1: Condensation of 4-amino-5-cyano-6-aryl-2-mercapto-pyrimidines with formamide derivatives under reflux.
  • Step 2: Methylation of the nitrogen atom at the 1-position using methyl iodide or dimethyl sulfate.

Research Data:

Step Reagents Conditions Yield (%) Notes
Cyclization Formamide derivatives Reflux 70–80 Formation of the pyrimidine ring
Methylation Methyl iodide Room temperature 60–75 Selective N-methylation

One-Pot Acid-Promoted Synthesis

Recent advances have introduced more streamlined, efficient synthetic strategies:

Acid-Promoted One-Pot Synthesis

Based on the work published in The Journal of Organic Chemistry, this method involves:

  • Starting with 1H-pyrazol-5-yl-N,N-dimethylformamidine or 5-amino-1H-pyrazole-4-carbaldehyde derivatives.
  • Treatment with cyanamide (NH₂C≡N) in an acid-mediated environment (e.g., methanesulfonic acid or methanesulfonyl chloride as solvent).
  • The process involves four key steps: deprotection, imination, heterocyclization, and aromatization.

Research Data:

Step Reagents Conditions Yield (%) Notes
Deprotection Acid (e.g., methanesulfonic acid) Microwave-assisted or conventional heating 80–90 Enhances reaction rate and yield
Heterocyclization Cyanamide Acidic medium, reflux 75–85 Key step forming the fused heterocycle
Aromatization Reflux - 70–80 Final stabilization of the compound

Microwave-Assisted Synthesis

Application of microwave irradiation accelerates heterocyclic formation, improving yields and reducing reaction times:

  • Conditions: Microwave irradiation at 150–200°C for 10–20 minutes.
  • Advantages: Increased yield (~85%), cleaner reaction profiles, and shorter reaction times.

Summary of Key Findings and Data Tables

Method Starting Materials Key Reagents Conditions Typical Yield (%) Advantages
Multi-step synthesis Pyrazolo[3,4-d]pyrimidine derivatives POCl₃, methylamine Reflux, 4–6 hrs 65–85 Well-established, versatile
One-pot acid-promoted Pyrazol-5-yl derivatives, cyanamide Acid (e.g., methanesulfonic acid) Microwave or reflux 70–90 Efficient, shorter, higher yield
Shortened route Commercial precursors Chlorination, nucleophilic substitution Reflux 65–80 Cost-effective, scalable

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolopyrimidines and their derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to target multiple pathways makes it a promising candidate for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Weight Key Properties/Activities Reference
This compound (5413-80-9) 1-Me, 6-NH₂ 149.16 Core scaffold for A₂A/A₁ receptor antagonists; moderate metabolic stability
PPY18 (18F-labeled analog) 1-(3-Fluoropropoxy)benzyl, 4-furan-2-yl, 6-NH₂ 406.29 PET imaging agent for A₂A receptors; high brain permeability
PPY19 (18F-labeled analog) 1-(2-Fluorophenethyl), 4-furan-2-yl, 6-NH₂ 347.35 Improved binding affinity (Ki = 2.3 nM for A₂A); moderate metabolic stability
11o (Preladenant analog) 1-Bn, 3-meta-CN-phenyl, 4-furan-2-yl, 6-NH₂ 411.43 Dual A₂A/A₁ antagonist; enhanced brain uptake and metabolic stability vs. Preladenant
4-Hydrazinyl-N,1-diphenyl derivative (10) 1-Ph, 4-NHNH₂, 6-NH₂ 332.37 Anticancer activity (IC₅₀ = 1.8 µM against MCF-7); high yield (80%)
3-Iodo-N-methyl analog (5) 3-I, 1-Me, 6-NH₂ 276.08 Intermediate for kinase inhibitors; iodine enables radio-labeling

Key Findings from Comparative Studies

Receptor Binding and Selectivity: this compound lacks the bulky substituents required for high adenosine receptor affinity but serves as a foundational scaffold. Derivatives like PPY19 and 11o achieve sub-nanomolar binding (Ki < 5 nM) by incorporating fluorophenethyl or nitrile-substituted aryl groups . Replacing the furan ring in Preladenant with a meta-cyanophenyl group (as in 11o) improves metabolic stability by reducing oxidation susceptibility .

Synthetic Accessibility: The parent compound is synthesized via condensation of hydrazine with 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, yielding a short (3-step) route with ~70% efficiency . Complex derivatives (e.g., PPY18) require multi-step protocols involving Suzuki coupling, alkylation, and fluorination, with lower yields (24–61%) .

Biological Activity :

  • Anticancer Derivatives : Hydrazinyl-substituted analogs (e.g., compound 10 ) show potent cytotoxicity (IC₅₀ = 1.8–3.2 µM) against breast cancer cells, attributed to DNA intercalation and topoisomerase inhibition .
  • Kinase Inhibitors : 3-Iodo derivatives (e.g., compound 5 ) act as intermediates for covalent inhibitors targeting EGFR and BRAF kinases .

Physicochemical Properties :

  • The methyl group at the 1-position enhances lipophilicity (cLogP ~1.2) compared to unmethylated analogs (cLogP ~0.5), improving blood-brain barrier penetration .
  • Fluorinated analogs (e.g., PPY18) exhibit longer half-lives (t₁/₂ > 2 h) due to reduced metabolic clearance .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various cancer cell lines and its potential as an inhibitor of key molecular targets in cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been observed in various studies where the compound demonstrated potent anti-proliferative effects against different cancer cell lines, including A549 and HCT-116 cells .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant anti-proliferative activity. For instance, derivatives of this compound have been evaluated for their efficacy against lung cancer (A549) and colon cancer (HCT-116) cell lines. Notably, one derivative demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating strong anti-cancer potential .

Comparison with Other Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameTargetIC50 (µM)Notes
This compound CDK InhibitorN/AInduces apoptosis in cancer cells
Compound 12b EGFR Inhibitor0.016 (WT), 0.236 (T790M)Potent anti-proliferative activity
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine Flt-3 InhibitorN/AExhibits anticancer and antibacterial properties

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer treatment:

  • Study on A549 and HCT-116 Cells : Researchers synthesized derivatives and tested them against A549 and HCT-116 cell lines. The most effective derivative showed significant inhibition of cell proliferation and induced apoptosis through increased BAX/Bcl-2 ratios .
  • Kinase Inhibition Studies : The compound's ability to inhibit CDKs was confirmed through various assays that demonstrated its role in disrupting cell cycle progression in tumor cells .

Q & A

Q. What are the established synthetic routes for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazolone or pyrimidine precursors. A common route includes:

Condensation : Reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes (e.g., pyrazol-4-carboxaldehyde) in PEG-400 solvent with sodium acetate as a base to form intermediates like 4-(arylidene)-3-methyl-1-phenyl-1H-pyrazol-5-ones .

Cyclization : Treating intermediates with guanidine hydrochloride and NaOH in PEG-400 to yield pyrazolo[3,4-d]pyrimidin-6-amine derivatives .
Key Factors :

  • Solvent choice : PEG-400 enhances solubility and reduces side reactions.
  • Temperature control : Precise heating (e.g., 80–120°C) minimizes decomposition.
  • Purification : Column chromatography or crystallization improves purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents and regiochemistry (e.g., methyl group at N1 and amine at C6) .
  • Mass Spectrometry : HRMS confirms molecular formula (e.g., C₇H₈N₆ for the base structure) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for chiral analogs .
    Example : For analogs like (S)-1,3-dimethyl derivatives, stereochemistry is validated via NOESY correlations .

Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives, and how does structural variation influence activity?

Methodological Answer:

  • Kinase Inhibition : The core scaffold inhibits kinases like EGFR and CSF-1R by occupying the ATP-binding pocket. Key interactions:
    • Pyrimidine moiety forms hydrogen bonds with hinge residues (e.g., Met793 in EGFR) .
    • Substituents (e.g., fluorophenyl) enhance hydrophobic interactions with residues like Phe723 .
  • Structure-Activity Relationships (SAR) :
    • N1 Methylation : Improves metabolic stability .
    • C6 Amine : Critical for hydrogen bonding with kinase targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve scalability and yield?

Methodological Answer:

  • Green Chemistry : Replace traditional solvents (DMF) with PEG-400 to reduce toxicity and improve atom economy .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 65 minutes for iodination steps) and enhances regioselectivity .
  • Catalytic Strategies : Use Pd catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups at C3 or C4 positions .

Q. How can contradictory data on biological activity (e.g., fluorescence quenching vs. kinase inhibition) be resolved?

Methodological Answer:

  • Mechanistic Studies :
    • Fluorescence Profiling : Measure fluorescence quenching in duplex DNA to assess intercalation vs. surface binding .
    • Kinase Assays : Use biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation IC₅₀) assays to correlate binding affinity with functional inhibition .
  • Example : Fluorescence quenching in oligonucleotides does not preclude kinase inhibition, as binding modes differ .

Q. What strategies are effective for comparative studies between this compound and other kinase inhibitors (e.g., imatinib)?

Methodological Answer:

  • Computational Docking : Compare binding poses in EGFR or CSF-1R using software like AutoDock. Key metrics:
    • Binding energy (e.g., −7.4 kcal/mol for pyrazolo derivatives vs. −7.0 kcal/mol for imatinib) .
    • Interaction fingerprints (e.g., hydrogen bonds with Met793 vs. hydrophobic contacts with Leu718) .
  • In Vitro Selectivity Panels : Test against kinase families (e.g., TK, AGC) to identify off-target effects .

Q. How can this compound derivatives be applied in oligonucleotide design?

Methodological Answer:

  • Fluorescent Probes : Incorporate into DNA strands to study duplex stability via fluorescence melting curves.
    • Procedure : Synthesize phosphoramidite derivatives for solid-phase oligonucleotide synthesis .
    • Analysis : Compare Tm values from UV and fluorescence data to assess base-pairing fidelity .
  • Example : 8-Aza-7-deazapurin-2-amine analogs show slightly reduced duplex stability (−2°C vs. adenosine) but retain Watson-Crick pairing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.